molecular formula C11H23NO5 B13925129 2-(tert-butoxycarbonylamino)-3-methyl-pentanoic acid hydrate;Boc-Ile-OH

2-(tert-butoxycarbonylamino)-3-methyl-pentanoic acid hydrate;Boc-Ile-OH

Cat. No.: B13925129
M. Wt: 249.30 g/mol
InChI Key: YLYHCKPXZULAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ile-OH.1/2H2O typically involves the protection of the amino group of L-isoleucine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-Ile-OH.1/2H2O follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Ile-OH.1/2H2O primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group of isoleucine. This deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of Boc-Ile-OH.1/2H2O is L-isoleucine. When used in peptide synthesis, it forms part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .

Mechanism of Action

The mechanism of action of Boc-Ile-OH.1/2H2O is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Boc-Ile-OH.1/2H2O is similar to other Boc-protected amino acids, such as Boc-Leu-OH and Boc-Val-OH. its uniqueness lies in the specific side chain of isoleucine, which imparts distinct structural and functional properties to the peptides and proteins it forms . Similar compounds include:

These compounds share the Boc-protected amino group but differ in their side chains, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C11H23NO5

Molecular Weight

249.30 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

InChI

InChI=1S/C11H21NO4.H2O/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2

InChI Key

YLYHCKPXZULAEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O

Origin of Product

United States

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